2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of chemistry due to its unique properties. The presence of the difluoroethyl group imparts distinct characteristics, making it valuable in synthetic chemistry and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-difluoroethanol with a boronic acid derivative under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by hypervalent iodine reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hypervalent iodine reagents, transition metal catalysts, and strong nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield a variety of difluoroethylated nucleophiles, including pharmaceuticals like Captopril and Normorphine .
Scientific Research Applications
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s ability to modify biological molecules makes it valuable in biochemical research and drug development.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as an electrophilic reagent. The difluoroethyl group can participate in ligand coupling mechanisms, facilitating the formation of new chemical bonds with nucleophiles like thiols, amines, and alcohols . This mechanism is particularly useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds share similar fluorinated groups but differ in their specific chemical structures and reactivity.
Ethyl Bromodifluoroacetate: Another fluorinated compound used in organic synthesis, particularly for introducing CF2 groups.
Uniqueness
2-(2,2-Difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the difluoroethyl group and the boron-containing dioxaborolane structure. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C8H15BF2O2 |
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Molecular Weight |
192.01 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H15BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h6H,5H2,1-4H3 |
InChI Key |
DYKDYYABIUKJKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(F)F |
Origin of Product |
United States |
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